molecular formula C19H22O7 B1664670 5Z-7-Oxozeaenol CAS No. 253863-19-3

5Z-7-Oxozeaenol

Cat. No.: B1664670
CAS No.: 253863-19-3
M. Wt: 362.4 g/mol
InChI Key: NEQZWEXWOFPKOT-ULSULSEOSA-N
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Description

5E-7-oxozeaenol is a macrolide that is the 7-oxo derivative of zeaenol (the 5E stereoisomer). Isolated from Fungi, it exhibits cytotoxic, antibacterial and inhibitory activity against NF-kappaB. It has a role as a metabolite, an antibacterial agent, a NF-kappaB inhibitor and an antineoplastic agent. It is an aromatic ether, a macrolide, a member of phenols, a secondary alcohol and a secondary alpha-hydroxy ketone.
5E-7-oxozeaenol is a natural product found in Curvularia portulacae and Curvularia lunata with data available.

Mechanism of Action

Target of Action

5Z-7-Oxozeaenol, a cell-permeable fungal resorcylic lactone, acts as a selective and potent inhibitor of mitogen-activated protein kinase kinase kinase 7 (TAK1) . TAK1 is a key regulator of signal cascades of TNF-α receptor and TLR4, and can induce NF-κB activation for preventing cell apoptosis and eliciting inflammation response .

Mode of Action

This compound binds covalently and irreversibly to TAK1, inhibiting both the ATPase and kinase activity of TAK1 . This compound inhibits the catalytic activities of the MEKK1 or ASK1 MAP-KKKs . It blocks interleukin-1-induced activation of TAK1, JNK/p38 MAPK, IκB kinases, and NF-κB .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the NF-κB pathway and potentiates the production of reactive oxygen species (ROS), as well as induces caspase-3 and -7 in HeLa and HT-29 cancer cells . It also inhibits the p38MAPK, JNK, and ERK signaling pathways .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular level. It can effectively alleviate the symptoms of experimental autoimmune encephalomyelitis (EAE) by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia . In cancer cells, it results in G1-phase arrest and inhibition of cell proliferation. It also significantly enhances apoptosis of treated cells, through the activation of caspase-7 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in murine macrophages, apoptosis observed is dependent on the constitutive autocrine action of TNF-α for RIP1 activation and ROS production . Furthermore, administration during the symptomatic time window is required for this compound efficacy . .

Biochemical Analysis

Biochemical Properties

5Z-7-Oxozeaenol is a highly potent, selective, irreversible, and ATP-competitive inhibitor of MAPKKK TAK1 activity . It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress . By inhibiting TAK1, this compound disrupts the NF-κB pathway, which is crucial for the transcription of genes involved in inflammation and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) on neuroblastoma cell lines . In addition, it has been found to inhibit the activation of microglia in the central nervous system, thereby alleviating the symptoms of experimental autoimmune encephalomyelitis (EAE) in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the kinase activity of TAK1, a key enzyme in the signaling pathways that mediate inflammatory responses . This inhibition disrupts the NF-κB pathway, leading to a decrease in the transcription of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to efficiently alleviate the symptoms of EAE by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia, and inhibiting the p38MAPK, JNK, and ERK signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in an orthotopic neuroblastoma mouse model, this compound significantly enhanced chemotherapeutic efficacy . In another study, it was found to efficiently alleviate the symptoms of EAE in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress .

Properties

CAS No.

253863-19-3

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

InChI

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1

InChI Key

NEQZWEXWOFPKOT-ULSULSEOSA-N

Isomeric SMILES

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

SMILES

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione
f152A1 compound
FR 148083
FR-148083
FR148083
LL Z1640-2
LL-Z1640-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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